molecular formula C25H16F3N5O5 B404707 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B404707
M. Wt: 523.4g/mol
InChI Key: YOJBVLVXWATCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and various functional groups such as nitro, furyl, and phenoxy groups

Preparation Methods

The synthesis of 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenoxy and furyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure and functional groups, which may impart biological activity.

    Materials Science: The compound’s structural features make it a potential building block for advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity of compounds to their targets due to its electron-withdrawing properties. The nitro and phenoxy groups may also contribute to the compound’s activity by participating in hydrogen bonding or other interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example, compounds with different substituents at the 5-position or variations in the trifluoromethyl group may exhibit different reactivity or biological activity.

Properties

Molecular Formula

C25H16F3N5O5

Molecular Weight

523.4g/mol

IUPAC Name

5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H16F3N5O5/c1-14-4-2-5-17(8-14)38-18-10-15(9-16(11-18)33(35)36)29-24(34)20-13-23-30-19(21-6-3-7-37-21)12-22(25(26,27)28)32(23)31-20/h2-13H,1H3,(H,29,34)

InChI Key

YOJBVLVXWATCHM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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